![molecular formula C18H20N6O3 B2507546 9-イソプロピル-3-(4-メトキシフェニル)-5,7-ジメチル-5H-[1,2,4]トリアゾロ[4,3-e]プリン-6,8(7H,9H)-ジオン CAS No. 921511-97-9](/img/structure/B2507546.png)

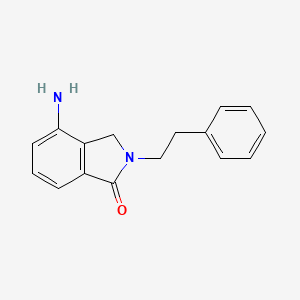

9-イソプロピル-3-(4-メトキシフェニル)-5,7-ジメチル-5H-[1,2,4]トリアゾロ[4,3-e]プリン-6,8(7H,9H)-ジオン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

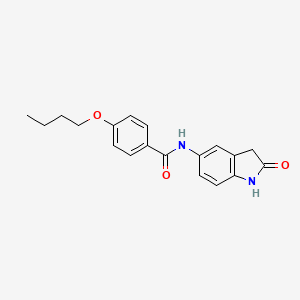

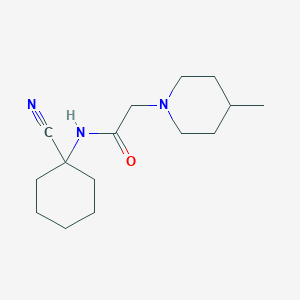

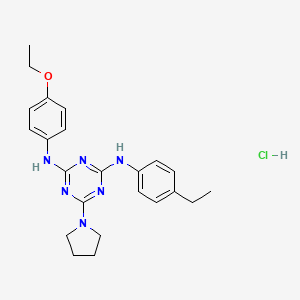

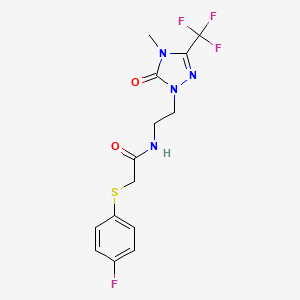

9-isopropyl-3-(4-methoxyphenyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is a useful research compound. Its molecular formula is C18H20N6O3 and its molecular weight is 368.397. The purity is usually 95%.

BenchChem offers high-quality 9-isopropyl-3-(4-methoxyphenyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-isopropyl-3-(4-methoxyphenyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

- 研究者は、この化合物の電気触媒酸化C–H環化アミノ化を探索し、三環式[1,2,4]トリアゾロ-[3,4-i]プリンヌクレオシドを合成しました 。この方法は、臭化物イオンをメディエーターとして使用し、穏和な条件下で金属および酸化剤なしで効率的な分子内C(sp2)–H結合形成を可能にします。注目すべきことに、基質範囲は、複数のヒドロキシ基を持つヌクレオシドにまで及んでいます。

- 金属フリー合成において、マイクロ波照射反応は注目を集めています。この化合物は、1,2,4-トリアゾロ[1,5-a]ピリジンを形成するカスケード反応に関与します。 この反応には、エナミノニトリルとベンゾヒドラジドが関与し、このヘテロ環系への便利な経路を提供します 。

- PETイメージング研究では、3-(シクロプロピルメチル)-7-((4-(4-[11C]メトキシフェニル)ピペリジン-1-イル)メチル)-8-(トリフルオロメチル)-[1,2,4]トリアゾロ[4,3-a]ピリジンをmGluR2のリガンドとして調査しました。 選択的mGluR2阻害剤は、統合失調症患者の症状を軽減する上で有望であることが示されています 。

- トリアゾール、[1,2,4]トリアゾール異性体を含む、は、窒素原子3個と炭素原子2個を持つ5員環状ヘテロ環です。 その互変異性体は、環内の窒素原子の位置によって異なります 。

電気触媒C–H環化アミノ化

マイクロ波照射によるカスケード反応

代謝型グルタミン酸受容体サブタイプ2 (mGluR2) 用PETイメージングリガンド

トリアゾールの一般的な性質

作用機序

Target of Action

Triazole compounds, which are part of the structure of this compound, are known to interact with a variety of enzymes and receptors in the biological system . They show versatile biological activities and are present as a central structural component in a number of drug classes .

Mode of Action

Triazole compounds are known for their ability to bind readily in the biological system with various enzymes and receptors . This binding can lead to a variety of biochemical changes depending on the specific target.

Biochemical Pathways

Triazole compounds are known to affect a wide range of biochemical pathways due to their ability to interact with various enzymes and receptors . The downstream effects of these interactions can vary widely depending on the specific target and the biological context.

Result of Action

The effects would likely depend on the specific targets of the compound and the resulting changes in biochemical pathways .

特性

IUPAC Name |

8-(4-methoxyphenyl)-1,3-dimethyl-5-propan-2-ylpurino[8,9-c][1,2,4]triazole-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N6O3/c1-10(2)23-13-15(21(3)18(26)22(4)16(13)25)24-14(19-20-17(23)24)11-6-8-12(27-5)9-7-11/h6-10H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIAFZIYSFKHBMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=C(N(C(=O)N(C2=O)C)C)N3C1=NN=C3C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-Methoxy-4-(oxan-4-yloxy)phenyl]methanamine](/img/structure/B2507463.png)

![2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid](/img/structure/B2507468.png)

![4-azido-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2507473.png)

![5-nitro-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide](/img/structure/B2507480.png)

![2-(5-(benzo[d][1,3]dioxol-5-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2507481.png)

![4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/new.no-structure.jpg)